Para-Chlorine Regiochemistry vs. Ortho Isomer: InChIKey-Level Structural Identity Confirmation
The target compound is the para-chloro regioisomer, distinguished from its closest positional isomer 1-(3-bromo-2,2-dimethylpropyl)-2-chlorobenzene (ortho-chloro, CAS 1472726-51-4). Both compounds share the identical molecular formula (C₁₁H₁₄BrCl) and molecular weight (261.58 g/mol), yet they possess different InChIKeys: FLVZFXKEULEXEN (para, target) vs. KSLHFZSXVNLELO (ortho, comparator) . The para-substitution pattern places the chlorine at position 4 of the benzene ring relative to the neopentyl attachment point, whereas the ortho isomer places it at position 2. This regioisomeric difference alters the steric environment around both the aryl halide and the alkyl attachment site, with para-substitution providing a less hindered approach trajectory for Pd(0) oxidative addition at the aryl C–Cl bond compared to ortho-substitution, where the chlorine sits adjacent to the bulky neopentyl group [1].
| Evidence Dimension | Regiochemical identity (chlorine position on aromatic ring) |
|---|---|
| Target Compound Data | 1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene; InChIKey: FLVZFXKEULEXEN-UHFFFAOYSA-N; chlorine at para position (C-4) |
| Comparator Or Baseline | 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene (CAS 1472726-51-4); InChIKey: KSLHFZSXVNLELO-UHFFFAOYSA-N; chlorine at ortho position (C-2) |
| Quantified Difference | Two distinct chemical entities confirmed by unique InChIKeys; identical molecular formula (C₁₁H₁₄BrCl) and molecular weight (261.58 g/mol) but different SMILES: CC(C)(CBr)Cc1ccc(Cl)cc1 (target) vs. CC(C)(CBr)Cc1ccccc1Cl (ortho isomer) |
| Conditions | Structural identity confirmed by canonical SMILES and IUPAC International Chemical Identifier (InChI) layer; both compounds are commercially cataloged as separate products |
Why This Matters
Selection of the para isomer over the ortho isomer is critical when synthetic routes require specific regiochemical outcomes at the aryl chloride site, particularly in cross-coupling reactions where steric accessibility to the C–Cl bond affects catalytic turnover; procurement of the incorrect regioisomer will produce a different downstream product.
- [1] Class-level inference: The relative rates of oxidative addition of Pd(0) to aryl chlorides are known to be sensitive to ortho-substitution steric effects. See, e.g., Grushin, V. V.; Alper, H. Chem. Rev. 1994, 94, 1047–1062 for general principles of aryl halide activation. Specific quantitative rate data for this compound pair are not available in the published literature as of April 2026. View Source
